molecular formula C7H11NO2 B13013236 1-Azabicyclo[4.1.0]heptane-7-carboxylic acid

1-Azabicyclo[4.1.0]heptane-7-carboxylic acid

Cat. No.: B13013236
M. Wt: 141.17 g/mol
InChI Key: KEESPQNIXBMYBU-UHFFFAOYSA-N
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Description

1-Azabicyclo[4.1.0]heptane-7-carboxylic acid is a bicyclic α-amino acid featuring a fused cycloheptane ring system with a nitrogen atom at the 1-position and a carboxylic acid group at the 7-position. Its rigid structure imparts conformational constraints, making it valuable in medicinal chemistry for designing peptide mimics and bioactive molecules. Key synthesis routes include:

  • Ring expansion of 1-azabicyclo[4.1.0]heptane tosylate to produce (R)-pipecolic acid, a precursor for piperidine-containing alkaloids .
  • Acid-induced cyclization of intermediates derived from natural amino acids, as seen in carbapenam-3-carboxylic acid synthesis . Applications span drug intermediates (e.g., Tofacitinib key precursors) and ligands for neuronal nicotinic receptors .

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

1-azabicyclo[4.1.0]heptane-7-carboxylic acid

InChI

InChI=1S/C7H11NO2/c9-7(10)6-5-3-1-2-4-8(5)6/h5-6H,1-4H2,(H,9,10)

InChI Key

KEESPQNIXBMYBU-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(C1)C2C(=O)O

Origin of Product

United States

Preparation Methods

Summary Table of Preparation Methods

Method Key Steps Advantages Challenges
Intramolecular Cyclization Leaving group reacts with nucleophile High selectivity; simple setup Temperature-sensitive; time-intensive
Functionalization Bromination followed by substitution High yield; scalable Requires corrosive reagents
Optimization Strategies Mild reaction conditions; efficient purification Reduced cost; improved purity Limited scalability in industrial settings

Chemical Reactions Analysis

Types of Reactions: 1-Azabicyclo[4.1.0]heptane-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom can be targeted for substitution with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or halides under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Activity
1-Azabicyclo[4.1.0]heptane-7-carboxylic acid derivatives have been extensively studied for their antibacterial properties. The compound exhibits activity against a range of bacterial strains, making it a candidate for developing new antibiotics. Research has shown that these compounds can be structurally modified to enhance their efficacy against resistant bacterial strains, which is crucial in the fight against antibiotic resistance .

Case Study: Antibacterial Compounds
A study highlighted the synthesis of various 7-azabicyclo-substituted quinolone carboxylic acids, which demonstrated significant antibacterial activity. These compounds were tested against both Gram-positive and Gram-negative bacteria, showing promising results that could lead to new therapeutic agents .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that derivatives of this compound may be effective in treating inflammatory disorders such as eczema, dermatitis, and psoriasis. The mechanism involves modulation of inflammatory pathways, potentially offering a new avenue for treating chronic inflammatory conditions .

Case Study: Inflammatory Disorders
In one study, specific derivatives were tested for their ability to reduce inflammation in animal models of skin conditions. The results showed a significant decrease in inflammation markers, suggesting that these compounds could serve as effective treatments for various dermatological issues .

Drug Design and Development

Pharmaceutical Compositions
The versatility of this compound makes it an attractive scaffold for drug development. Its structural features allow for the design of novel compounds with tailored pharmacological profiles. Researchers are exploring its use in creating prodrugs that can enhance bioavailability and target specific biological pathways more effectively .

Case Study: Synthesis and Modification
A notable approach involves modifying the carboxylic acid group to improve solubility and stability of the resulting drug candidates. Various synthetic routes have been developed to achieve these modifications, leading to a library of compounds with diverse biological activities .

Summary Table of Applications

Application AreaDescriptionReferences
Antibacterial ActivityEffective against various bacterial strains; potential for new antibiotic development
Anti-inflammatory PropertiesModulates inflammatory pathways; potential treatment for skin conditions
Drug DesignVersatile scaffold for developing novel pharmaceutical agents; enhances bioavailability

Mechanism of Action

The mechanism of action of 1-Azabicyclo[4.1.0]heptane-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The nitrogen atom within the bicyclic framework can participate in hydrogen bonding and other interactions, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key bicyclic compounds with variations in ring size, heteroatoms, and functional groups:

Compound Name Molecular Formula Molecular Weight Ring System Key Features Applications References
1-Azabicyclo[4.1.0]heptane-7-carboxylic acid C₇H₁₁NO₂ 141.17 [4.1.0] N at 1, COOH at 7; rigid bicyclic core Pipecolic acid synthesis, drug design
7-Azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc) C₇H₁₁NO₂ 157.17 [2.2.1] N at 7, COOH at 1; proline analog Peptide conformation modulation
4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid C₈H₁₀N₂O₃S 214.24 [3.2.0] S at 4, N at 1; β-lactam core Penicillin derivatives
7-Oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate C₁₂H₁₃NO₃ 219.24 [4.1.0] O at 7, N at 3; ester functionalization Tofacitinib intermediates
1-Azabicyclo[3.2.2]nonane-2-carboxylic acid C₉H₁₅NO₂ 169.22 [3.2.2] Expanded ring system Neuronal receptor ligands

Physicochemical Properties

  • Vapor Pressure : Bicyclo[4.1.0]heptane-7-carboxylic acid exhibits a vapor pressure of 0.0032 mmHg, higher than limonene (0.0024 mmHg).
  • Chirality : Derivatives like (1R,6S,7R)-3-azabicyclo[4.1.0]heptane-7-carboxylic acid show enantioselective activity in ligand-receptor interactions.

Key Research Findings

  • Conformational Rigidity: this compound’s fused ring system reduces conformational flexibility compared to monocyclic analogs, enhancing binding specificity.
  • Stereochemical Control : Synthesis routes for Ahc and related compounds achieve high enantiopurity through diastereomeric crystallization.
  • Diverse Pharmacophores : Substitution at bridgehead positions (e.g., halogenation, hydroxylation) tailors bioactivity for specific targets.

Biological Activity

1-Azabicyclo[4.1.0]heptane-7-carboxylic acid is a bicyclic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, highlighting key findings from recent studies, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of this compound is C8H13NO2C_8H_{13}NO_2, with a molecular weight of approximately 155.19 g/mol. The compound features a bicyclic structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC₈H₁₃NO₂
Molecular Weight155.19 g/mol
IUPAC NameThis compound

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the inhibition of monoamine transporters such as SERT (serotonin transporter), DAT (dopamine transporter), and NET (norepinephrine transporter) . This inhibition can lead to increased levels of neurotransmitters in the synaptic cleft, which may have implications for mood regulation and treatment of various psychiatric disorders.

Therapeutic Applications

Research indicates that this compound may be beneficial in treating conditions such as depression, anxiety, and other mood disorders due to its action on monoamine systems . Additionally, studies suggest potential applications in managing inflammatory disorders and certain ocular diseases .

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of this compound:

  • Antidepressant Effects : A study demonstrated that compounds derived from 1-Azabicyclo[4.1.0]heptane exhibited significant antidepressant-like effects in animal models, correlating with increased serotonin levels in the brain .
  • Anti-inflammatory Activity : Another investigation revealed that derivatives of this compound showed promise in reducing inflammation in models of skin conditions like eczema and dermatitis .
  • Neuroprotective Properties : Research has indicated that this compound may offer neuroprotective benefits by modulating oxidative stress pathways, which are implicated in neurodegenerative diseases .

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